molecular formula C20H25Cl2NO3 B4296086 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE

Cat. No.: B4296086
M. Wt: 398.3 g/mol
InChI Key: RTLLOGYCUAABCK-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE is a synthetic organic compound characterized by its unique adamantane and dichlorophenoxy moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE typically involves the reaction of 1-adamantanol with 2-(2,4-dichlorophenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final amide product by reaction with ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The dichlorophenoxy group can be reduced to form less chlorinated analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Less chlorinated phenoxy derivatives.

    Substitution: Amino or thio-substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s lipophilicity, facilitating its penetration into cellular membranes. The dichlorophenoxy group can interact with various enzymes and receptors, modulating their activity and leading to downstream effects such as reduced oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
  • Ethyl 2-(2-bromophenyl)acetamide
  • N-(1-adamantyl)acetamide

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE is unique due to the combination of its adamantane and dichlorophenoxy moieties, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it offers a balance of stability, reactivity, and potential therapeutic benefits.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25Cl2NO3/c21-16-1-2-18(17(22)8-16)25-12-19(24)23-3-4-26-20-9-13-5-14(10-20)7-15(6-13)11-20/h1-2,8,13-15H,3-7,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLLOGYCUAABCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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